molecular formula C19H24N2O2S B7477688 N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide

N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide

Cat. No. B7477688
M. Wt: 344.5 g/mol
InChI Key: ICTNZHSIPUNNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide, also known as NPB, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. NPB is a sulfonamide derivative that has been synthesized and studied for its effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide involves the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammatory responses. This compound also inhibits the activity of protein kinase B (Akt), which is involved in tumor growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for more targeted and precise studies of these processes. However, one limitation is that this compound may have off-target effects on other enzymes and pathways, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cardiovascular diseases and cancer. Another direction is to study its effects on other biochemical and physiological processes, such as oxidative stress and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide involves the reaction of 4-(piperidin-1-ylmethyl)benzenesulfonamide with formaldehyde in the presence of a catalyst. This reaction results in the formation of this compound.

Scientific Research Applications

N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-24(23,19-7-3-1-4-8-19)20-15-17-9-11-18(12-10-17)16-21-13-5-2-6-14-21/h1,3-4,7-12,20H,2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTNZHSIPUNNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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